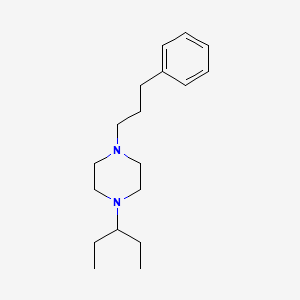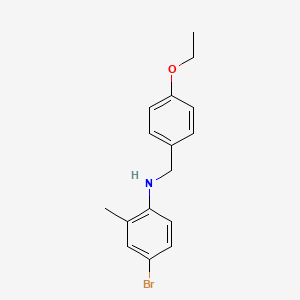![molecular formula C23H19NO B10882839 9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- CAS No. 68018-28-0](/img/structure/B10882839.png)
9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracenone core with a dimethylamino-substituted phenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- typically involves the reaction of anthracenone with 4-(dimethylamino)benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the anthracenone core.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler hydrocarbon derivatives .
Scientific Research Applications
9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: A related compound with similar structural features but different functional groups.
4-(dimethylamino)benzaldehyde: Shares the dimethylamino-substituted phenyl group but lacks the anthracenone core.
Uniqueness
9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- is unique due to its combination of an anthracenone core and a dimethylamino-substituted phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
68018-28-0 |
|---|---|
Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
10-[[4-(dimethylamino)phenyl]methylidene]anthracen-9-one |
InChI |
InChI=1S/C23H19NO/c1-24(2)17-13-11-16(12-14-17)15-22-18-7-3-5-9-20(18)23(25)21-10-6-4-8-19(21)22/h3-15H,1-2H3 |
InChI Key |
UEZZEEWXWNIILR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10882770.png)

![4-[1-(3,4-Dimethoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10882777.png)
![2,2'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(9H-purin-6-amine)](/img/structure/B10882785.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10882791.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyridine-3-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10882794.png)
![methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882798.png)
![2-(4-methoxyphenyl)-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]acetohydrazide](/img/structure/B10882799.png)
![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10882806.png)

![N-[(2-chlorophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10882814.png)

![3-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10882822.png)
![8-Ethyl-5-oxo-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)piperazin-1-yl]-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10882828.png)
